molecular formula C16H22N2O5 B8149809 (R)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate

(R)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate

Cat. No.: B8149809
M. Wt: 322.36 g/mol
InChI Key: NLYCOISOOAHTQJ-CQSZACIVSA-N
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Description

®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl-protected amino group and a methyl ester functional group. These features make it a valuable intermediate in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate typically involves the protection of amino acids followed by esterification. One common method includes the use of benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of an amino acid, followed by coupling with methyl 2-aminoacetate under basic conditions. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and free amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other functional sites. Upon removal of the protective group, the free amine can interact with enzymes, inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is unique due to its specific combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of peptides and other biologically active molecules .

Properties

IUPAC Name

methyl 2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)17-9-13(19)22-3)18-16(21)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,20)(H,18,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYCOISOOAHTQJ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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